Product packaging for Furaquinocin H(Cat. No.:CAS No. 134985-03-8)

Furaquinocin H

Cat. No.: B238067
CAS No.: 134985-03-8
M. Wt: 418.4 g/mol
InChI Key: BELRYDYMOWPKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furaquinocin H is a meroterpenoid natural product belonging to the furaquinocin family, originally isolated from the actinomycete Streptomyces sp. KO-3988 . It features a characteristic polyketide-derived naphthoquinone skeleton fused to a dihydrofuran ring, which is formed via a unique intramolecular hydroalkoxylation of an alkene during biosynthesis . In biological studies, this compound has demonstrated potent cytocidal activity against HeLa S3 and B16 melanoma cells in vitro, highlighting its value as a candidate in anticancer research . The compound is biosynthesized as a polyketide-isoprenoid hybrid. Recent studies have elucidated key steps in its pathway, involving reductive deamination of an 8-amino-flaviolin intermediate and geranylation of 2-methoxy-3-methylflaviolin catalyzed by the promiscuous prenyltransferase Fur7 . Researchers are interested in this compound and its analogs to study meroterpenoid biosynthesis and explore structure-activity relationships. This compound is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H30BN B238067 Furaquinocin H CAS No. 134985-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134985-03-8

Molecular Formula

C12H30BN

Molecular Weight

418.4 g/mol

IUPAC Name

3-[1,5-dihydroxy-4-(hydroxymethyl)pent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

InChI

InChI=1S/C22H26O8/c1-10-18(27)16-13(19(28)20(10)29-4)7-14(25)17-21(16)30-11(2)22(17,3)15(26)6-5-12(8-23)9-24/h5,7,11,15,23-26H,6,8-9H2,1-4H3

InChI Key

BELRYDYMOWPKNR-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(CO)CO)O

Canonical SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(CO)CO)O

Synonyms

furaquinocin H

Origin of Product

United States

Discovery, Producing Organisms, and Biosynthetic Origins

The furaquinocins, including Furaquinocin H, are complex chemical structures synthesized by specific bacteria, primarily belonging to the genus Streptomyces. These microorganisms are renowned for their ability to produce a vast array of secondary metabolites with therapeutic potential.

Isolation and Identification of this compound from Streptomyces Species

Furaquinocins were first isolated from the culture broth of the actinomycete strain KO-3988, later identified as a Streptomyces species. kitasato-u.ac.jp This strain is a primary producer of a range of furaquinocins, including this compound. kitasato-u.ac.jp The initial discovery of these compounds stemmed from their cytocidal activities against various cancer cell lines. kitasato-u.ac.jp

Streptomyces sp. KO-3988 as a Primary Producer Organism

Streptomyces sp. KO-3988 is a key organism in the study of furaquinocins. kitasato-u.ac.jpnih.gov Research on this strain has been instrumental in elucidating the structures of furaquinocins A through H. kitasato-u.ac.jp It is a soil-dwelling bacterium that, under specific culture conditions, synthesizes and secretes these complex molecules. kitasato-u.ac.jp A notable characteristic of Streptomyces sp. KO-3988 is that it was the first microorganism found to possess two distinct mevalonate (B85504) pathway gene clusters, which are involved in the biosynthesis of isoprenoid precursors. nih.govasm.org

Other Streptomyces Strains Associated with Furaquinocin Production

While Streptomyces sp. KO-3988 is a well-documented producer, other Streptomyces strains have also been identified as sources of furaquinocins. For instance, Streptomyces sp. Je 1-369, isolated from the rhizosphere soil of Juniperus excelsa, produces novel furaquinocins K and L. mdpi.comresearchgate.netscispace.com The discovery of new furaquinocin variants from different Streptomyces strains highlights the chemical diversity that can be found within this genus. mdpi.comresearchgate.netscispace.com

Genetic Basis of Furaquinocin Biosynthesis

The production of furaquinocins is governed by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). Understanding this genetic blueprint is crucial for comprehending how these complex molecules are assembled.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthetic gene cluster for furaquinocins was first cloned and characterized from Streptomyces sp. KO-3988. nih.govmedchemexpress.com This was achieved by targeting the regions flanking the mevalonate (MV) pathway gene cluster, as isoprenoid biosynthetic gene clusters are often located nearby in actinomycetes. nih.govasm.org The furaquinocin (fur) BGC in this strain was found to be located in a 25-kb DNA region. medchemexpress.com Heterologous expression of this gene cluster in Streptomyces lividans TK23 confirmed its role in furaquinocin biosynthesis. nih.govmedchemexpress.com

More recently, a furaquinocin BGC was identified in Streptomyces sp. Je 1-369. mdpi.comresearchgate.netscispace.com This cluster showed a 60% similarity to the furaquinocin B biosynthetic gene cluster from Streptomyces sp. KO-3988. mdpi.comresearchgate.netscispace.com A comparison of the two clusters revealed differences in their genetic organization. mdpi.comscispace.com

Gene Cluster Information
Organism Streptomyces sp. KO-3988
Associated Compound Furaquinocin A
Method of Identification Flanking region analysis of the mevalonate pathway gene cluster and heterologous expression. nih.govmedchemexpress.com
Organism Streptomyces sp. Je 1-369
Associated Compound Furaquinocins K and L
Method of Identification Genome sequencing and analysis, showing 60% homology to the furaquinocin B BGC from Streptomyces sp. KO-3988. mdpi.comresearchgate.netscispace.com

Homology and Conservation of Genes Across THN-Derived Meroterpenoid Biosynthesis

Furaquinocins belong to a larger class of natural products known as meroterpenoids, which are derived from a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core. rsc.orgnih.gov The biosynthetic genes for THN-derived meroterpenoids, such as furaquinocins, naphterpins, and furanonaphthoquinones, show a degree of conservation, suggesting a shared evolutionary origin and biosynthetic strategy. rsc.org

Key conserved enzymes include a type III polyketide synthase (PKS) responsible for synthesizing the THN core, prenyltransferases that attach isoprenoid side chains, and various modifying enzymes like methyltransferases and oxidases. nih.govrsc.orgnih.gov Despite this conservation, the specific combination and function of these enzymes lead to the vast structural diversity observed among THN-derived meroterpenoids. rsc.orgnih.gov

Precursor Pathways and Initial Stages of Biosynthesis

The biosynthesis of this compound begins with simple metabolic precursors that are channeled into complex biosynthetic pathways. The furaquinocins are hybrid molecules, incorporating elements from both polyketide and isoprenoid metabolism. nih.gov

The polyketide portion of the furaquinocin scaffold is derived from the condensation of five malonyl-CoA units, a process catalyzed by a type III PKS to form 1,3,6,8-tetrahydroxynaphthalene (THN). nih.gov The isoprenoid units are synthesized via the mevalonate (MV) pathway in the producing Streptomyces strains. nih.gov These isoprenoid precursors, in the form of polyprenyl diphosphates, are then attached to the polyketide core. nih.govnih.gov

Elucidation of the Furaquinocin H Biosynthetic Pathway

Prenylation and Cyclization Mechanisms

Novel Intramolecular Hydroalkoxylation-Mediated Cyclization

A distinctive feature of furaquinocin biosynthesis is the formation of its cyclic prenyl moiety through an intramolecular hydroalkoxylation reaction researchgate.netrsc.orgrsc.orgresearchgate.netrsc.org. This process typically follows the prenylation of a modified tetrahydroxynaphthalene (THN) scaffold. Research indicates that after the attachment of a geranyl group by the prenyltransferase Fur7 to a precursor like 2-methoxy-3-methylflaviolin (MMF), the resulting prenylated intermediate undergoes cyclization nih.gov. This cyclization is achieved via an intramolecular hydroalkoxylation of an alkene. Notably, this crucial step is catalyzed by an enzyme that is a homolog of a methyltransferase, operating independently of S-adenosylmethionine (SAM) rsc.orgrsc.org. The hydroquinone (B1673460) intermediates, such as 1,2,4,5,7-pentahydroxynaphthalene (PHN), which are formed after the reductive deamination of 8-amino-flaviolin, are essential prerequisites for these subsequent methylation, prenylation, and cyclization reactions researchgate.netrsc.orgrsc.orgresearchgate.netrsc.org. The mechanism of reductive deamination itself involves transient diazotization of 8-amino-flaviolin, leading to the formation of the hydroquinone intermediate researchgate.netnih.govrsc.orgresearchgate.netrsc.org.

Role of Cytochrome P450 Enzymes (Fur8) in Late-Stage Elaboration

Cytochrome P450 enzymes are well-known for their versatile roles in catalyzing oxidative modifications during the late stages of natural product biosynthesis. In the case of furaquinocin, the enzyme Fur8, identified as a cytochrome P450, plays a critical role in the final elaboration steps nih.gov. Studies suggest that Fur8 is responsible for converting a precursor intermediate, often referred to as intermediate 3, into the final furaquinocin structure, such as Furaquinocin A nih.gov. This highlights the importance of P450 enzymes in introducing specific functional groups or completing complex structural rearrangements that define the unique architecture of meroterpenoids nih.govchemrxiv.orgsioc-journal.cn.

Heterologous Expression and Pathway Reconstruction Studies

The identification and functional characterization of genes involved in furaquinocin biosynthesis have been significantly advanced through heterologous expression studies nih.gov. The entire furaquinocin biosynthetic gene cluster (fur genes) has been cloned and successfully expressed in heterologous hosts, such as Streptomyces lividans TK23 and Streptomyces albus researchgate.netnih.gov. These studies have been instrumental in confirming the roles of individual genes and identifying key biosynthetic intermediates. For instance, the heterologous expression of specific genes from the furaquinocin cluster in S. albus led to the identification of 8-amino-flaviolin as an early-stage intermediate, demonstrating the necessity of the Fur3 aminotransferase for its production nih.gov. Such pathway reconstruction efforts in well-characterized heterologous chassis are vital for a comprehensive understanding of complex biosynthetic pathways and for enabling the production of these valuable compounds researchgate.netntu.edu.sg.

Computational Studies in Biosynthetic Pathway Elucidation

Computational methods have played a complementary role in deciphering the complex enzymatic transformations within the furaquinocin biosynthetic pathway researchgate.netrsc.orgresearchgate.netrsc.org. Structural and computational studies have provided strong evidence that the hydroquinone intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN), serves as a key substrate for subsequent methylation reactions researchgate.netrsc.orgresearchgate.netrsc.org. Furthermore, computational analyses aid in understanding the mechanisms of reactions such as the reductive deamination of 8-amino-flaviolin and the unique intramolecular hydroalkoxylation cyclization rsc.orgrsc.orgresearchgate.netrsc.org. These in silico approaches, often combined with experimental data, are invaluable for proposing and validating complex biochemical reaction mechanisms, thereby deepening our understanding of how these natural products are assembled nih.govchemrxiv.org.

Compound and Enzyme Table

The following tables summarize key compounds and enzymes discussed in the context of furaquinocin biosynthesis.

Table 1: Key Intermediates and Transformations in Furaquinocin Biosynthesis

Intermediate Name / AbbreviationPrecursorTransformation/ReactionEnzyme(s) Involved (if known)ProductCitation(s)
8-amino-flaviolin (8-AF)UnknownReductive deamination (via diazotization)Fur5 (hypothesized)PHN researchgate.netnih.govrsc.orgresearchgate.netrsc.org
1,2,4,5,7-pentahydroxynaphthalene (PHN)8-AFMethylationFur4, Fur6 (hypothesized)Methylated intermediate researchgate.netrsc.orgresearchgate.netrsc.org
Methylated intermediatePHNPrenylationFur7Fur-P1 researchgate.netnih.gov
Fur-P1Methylated intermediateCyclization (intramolecular hydroalkoxylation)Unidentified cyclaseIntermediate 3 nih.gov
Intermediate 3Fur-P1Late-stage elaborationFur8 (Cytochrome P450)Furaquinocin A nih.gov

Table 2: Enzymes Involved in Furaquinocin Biosynthesis

Enzyme NameGeneType of EnzymeCatalytic FunctionKey Role in PathwayCitation(s)
Fur1fur1Type III PKSPolyketide synthesisGenerates THN skeleton nih.govntu.edu.sg
Fur2fur2MonooxygenaseOxidationModifies THN skeleton nih.gov
Fur3fur3AminotransferaseAminationForms 8-amino-flaviolin nih.gov
Fur4fur4Methyltransferase (hypothesized)MethylationMethylates PHN researchgate.netresearchgate.net
Fur5fur5Diazotization enzyme (hypothesized)DiazotizationConverts 8-AF to diazo intermediate rsc.orgresearchgate.netrsc.org
Fur6fur6Methyltransferase (hypothesized)MethylationMethylates PHN researchgate.netresearchgate.net
Fur7fur7PrenyltransferasePrenylationAttaches geranyl group to MMF researchgate.netnih.gov
Fur8fur8Cytochrome P450Late-stage elaborationConverts Intermediate 3 to Furaquinocin A nih.gov
Unidentified CyclaseUnknownCyclaseCyclizationForms cyclic prenyl moiety nih.gov

List of Compounds Mentioned:

Furaquinocin (A, B, H, K, L)

8-amino-flaviolin (8-AF)

1,2,4,5,7-pentahydroxynaphthalene (PHN)

2-methoxy-3-methylflaviolin (MMF)

Fur-P1

Abyssomicin C

Naphterpin

Furanonaphthoquinone

Tirandamycins

Rifamycins

Synthetic Approaches to Furaquinocin H and Analogs

Total Synthesis Methodologies

Total synthesis provides the ultimate validation of a proposed structure and allows for the preparation of analogs for further study. The approaches to the furaquinocins have evolved significantly over time, reflecting broader trends in organic synthesis.

Initial forays into the synthesis of the furaquinocin family established foundational strategies for constructing the core furanonaphthoquinone skeleton and installing the characteristic stereocenters.

Smith's Synthesis of (-)-Furaquinocin C: The first total synthesis of (-)-Furaquinocin C was reported by Smith and coworkers. clockss.org A key feature of this approach was the use of a Diels-Alder reaction to construct the furanonaphthoquinic skeleton. clockss.orgwikipedia.org The synthesis was highly efficient, proceeding in just six steps from (R)-(+)-angelicalactone. clockss.org This work also definitively established the absolute and relative stereochemistry of Furaquinocin C and provided a formal synthesis of (-)-Furaquinocin F. clockss.org

Trost's Syntheses of Furaquinocins A, B, and E: Shortly after, the Trost group developed a modular approach that culminated in the total syntheses of Furaquinocins A, B, and E. acs.orgnih.gov This strategy was notable for its use of a Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) to construct a key dihydrobenzofuran intermediate with high enantioselectivity. acs.orgnih.gov The naphthoquinone portion of the molecule was assembled using a methodology based on squaric acid. acs.org

The table below summarizes key aspects of these pioneering syntheses.

Synthesis Target Molecule(s) Key Reactions Starting Material Reference(s)
Smith(-)-Furaquinocin CDiels-Alder reaction, Cuprate-mediated conjugate additions(R)-(+)-angelicalactone clockss.org
TrostFuraquinocin A, B, EPd-catalyzed DYKAT, Reductive Heck cyclization, Horner-Wadsworth-Emmons, Squaric acid methodologyBaylis-Hillman adducts acs.orgnih.gov

As synthetic ambitions grew, the focus shifted towards developing more flexible and divergent routes that could provide access to multiple members of the furaquinocin family from a common intermediate. A divergent approach is particularly valuable for this class of natural products, where congeners differ in the oxidation and substitution patterns of the isoprenoid side chain.

Saito and Suzuki's Divergent Synthesis: A highly effective divergent synthesis of Furaquinocins A, B, D, and H was developed by the research groups of Saito and Suzuki. researchgate.netwiley-vch.de The strategy hinged on the creation of a stereodefined epoxide which served as a versatile intermediate. researchgate.net This common precursor contained the three contiguous stereogenic centers required for the core structure. By treating this epoxide with different vinylic nucleophiles, the researchers could selectively install the various side chains corresponding to the different furaquinocin congeners, demonstrating a powerful and efficient divergent strategy. researchgate.net

Trost's Modular Approach: The work by Trost on Furaquinocins A, B, and E also represents a significant divergent and modular strategy. acs.orgnih.govnih.gov By constructing the dihydrobenzofuran core and then appending the side chain and naphthoquinone, the synthesis allowed for variation. acs.org The use of differentially substituted squaric acid derivatives enabled the synthesis of several Furaquinocin E analogues, while diastereoselective allylations and metathesis reactions were used to construct the more complex side chains of Furaquinocins A and B from late-stage intermediates. acs.orgnih.gov

The successful synthesis of Furaquinocin H and its relatives has relied on the application and development of several powerful chemical reactions. These methods were crucial for controlling the complex stereochemistry and constructing the highly substituted ring systems.

Co-complex Mediated Stereospecific Shift: In the Saito/Suzuki synthesis, a cobalt-complex mediated 1,2-shift of an alkynyl group was a key step. This reaction was instrumental in establishing the critical C(2)-C(3) stereochemical relationship in an early intermediate. researchgate.net

Furanonaphthalene Construction: The efficient assembly of the core furanonaphthalene ring system is a central challenge. The Smith synthesis employed a regioselective Diels-Alder reaction for this purpose. clockss.org The Saito/Suzuki route featured an efficient construction from a sodium carboxylate precursor. researchgate.net Trost's method utilized a reductive Heck cyclization to form the dihydrobenzofuran ring, which was later elaborated into the final furanonaphthoquinone. acs.orgnih.gov

Stereoselective Methylene (B1212753) Transfer: To create the three contiguous stereocenters on the tetrahydrofuran (B95107) ring, the Saito/Suzuki synthesis employed a stereoselective methylene transfer reaction to an aldehyde. This reaction generated the crucial epoxide intermediate that was the lynchpin of their divergent strategy. researchgate.net

Other notable reactions include:

Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT): Used by Trost to set the stereochemistry of the dihydrobenzofuran core. acs.orgnih.gov

Horner-Wadsworth-Emmons Reaction: Employed by Trost to introduce the unsaturated side chain. acs.orgnih.gov

Sakurai Allylation: Used diastereoselectively in Trost's work to introduce additional stereocenters in the side chains for Furaquinocins A and B. nih.gov

Metathesis Reactions: Both cross-metathesis and ring-closing metathesis were used by Trost for the stereoselective elongation of the side chain. nih.gov

Divergent Total Synthesis Strategies for this compound and Related Congeners

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of traditional organic chemistry. This approach can offer elegant solutions to challenging synthetic problems, such as the creation of specific enantiomers.

An elegant "chemo-enzymatic" approach was reported for an intermediate related to Furaquinocin D. clockss.org This strategy was based on the lipase-catalyzed kinetic resolution of a racemic alcohol that was itself diastereomerically pure. clockss.org The use of enzymes, such as lipases or unique prenyltransferases and oxidases discovered through genome mining, represents a powerful method for achieving high selectivity, often under mild conditions, overcoming limitations of purely chemical reagents. nih.govrsc.org

Biomimetic Syntheses Inspired by Proposed Biosynthetic Pathways

Biomimetic synthesis seeks to mimic nature's own synthetic strategies in the laboratory. These approaches can lead to highly efficient and insightful syntheses. Biosynthetic studies have shown that furaquinocins are meroterpenoids derived from the polyketide 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). nih.govrsc.org Isotope labeling studies indicated that the furaquinocins are built around a symmetric THN precursor, with flaviolin (B1202607) being a likely downstream intermediate. nih.gov

Recent research has further elucidated the biosynthetic pathway, revealing that it proceeds through reductive deamination of an 8-amino-flaviolin intermediate to form a key hydroquinone (B1673460). rsc.orgrsc.org This hydroquinone is essential for subsequent pathway-specific reactions, including prenylation and a novel intramolecular hydroalkoxylation of an alkene to form the cyclic ether portion of the side chain. rsc.orgrsc.org This detailed understanding of the actual biosynthetic route provides a sophisticated template for designing future biomimetic total syntheses. rsc.orgresearchgate.net While a full biomimetic synthesis of this compound based on these pathways has not been reported, the "bio-inspired" synthesis of the related napyradiomycin family, which utilized flaviolin as a starting material, demonstrates the potential of this approach. nih.gov

Cellular and Molecular Biological Investigations

Anti-proliferative and Cytotoxic Activities in Cancer Cell Models

Furaquinocin H has demonstrated notable anti-proliferative and cytotoxic effects in cancer cell models. researchgate.net Studies have shown its ability to inhibit the growth of various cancer cell lines, prompting further investigation into its underlying molecular mechanisms. Furaquinocins, as a class of meroterpenoids, are recognized for their diverse biological activities, including antitumor properties. rsc.org

Cellular Mechanisms of Action

The anticancer effects of this compound are attributed to its ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle. nih.govarchivesofmedicalscience.com

Induction of Apoptosis: Research indicates that furaquinocins can trigger apoptosis in cancer cells. This process is a key mechanism for eliminating cancerous cells in a controlled manner. ijmrhs.comnih.gov The induction of apoptosis is a promising strategy for cancer therapy, as it can effectively control the cell population in tumors. ijmrhs.com

Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation. archivesofmedicalscience.commdpi.comjmb.or.kr This disruption of the cell cycle is a critical component of its anti-proliferative activity. nih.gov Specifically, some related compounds have been shown to induce G1 or sub-G1 phase arrest in cancer cells. archivesofmedicalscience.comjmb.or.kr

Inhibition of Cell Growth and Proliferation Pathways

This compound's impact on cancer cells extends to the inhibition of critical pathways that govern cell growth and proliferation. researchgate.net The compound's interaction with these pathways disrupts the uncontrolled growth characteristic of cancer. mdpi.com The antitumor activity of furaquinocins is a significant area of study, with research aimed at understanding how these compounds interfere with the molecular machinery of cancer cells. rsc.orgasm.org

Antimicrobial Activity Studies

In addition to its anticancer properties, this compound and related compounds have been evaluated for their antimicrobial activity. nih.govresearchgate.net

Effects on Bacterial Strains

Studies have shown that certain furaquinocins exhibit activity against Gram-positive bacteria. nih.govmdpi.com For instance, Furaquinocin L has demonstrated activity against Bacillus subtilis and Staphylococcus aureus. nih.govmdpi.com However, it is important to note that not all furaquinocins display broad-spectrum antimicrobial effects. nih.gov

CompoundBacterial StrainActivityMIC (μg/mL)
Furaquinocin LBacillus subtilis DSM 10Active64
Furaquinocin LStaphylococcus aureus NewmanActive2
Furaquinocin KVarious tested strainsNo antagonistic activityN/A

Potential Mechanisms of Antibacterial Action

The mechanisms through which furaquinocins exert their antibacterial effects are an area of ongoing investigation. General mechanisms of antibacterial action for natural compounds include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with cellular energy generation, damage to nucleic acid synthesis, and inhibition of protein synthesis. mdpi.com For antimicrobial peptides, a common mechanism involves direct action against biological membranes. mdpi.com While the precise antibacterial mechanisms of this compound are not fully elucidated, these established pathways provide a framework for future research.

Investigation of Biological Targets and Signaling Pathways

The biological activities of this compound are a result of its interaction with specific molecular targets and signaling pathways within cells. wiley-vch.de As a meroterpenoid, its structure, derived from both polyketide and terpenoid biosynthesis, allows it to interact with a variety of cellular components. rsc.orgnih.gov The antitumor effects of many natural compounds are known to be mediated through the modulation of signaling pathways involved in cell survival and death. mdpi.com Identifying the specific targets of this compound is crucial for a complete understanding of its pharmacological profile.

Enzyme Inhibition Studies

This compound is a member of the furaquinocin family of antibiotics, which have been evaluated for their biological effects. kitasato-u.ac.jp Research on furaquinocins, including this compound, has involved assessing their cytocidal (cell-killing) activities against various cancer cell lines. kitasato-u.ac.jpnih.gov This activity implies the inhibition of essential cellular processes, which are fundamentally governed by enzymes.

Specifically, this compound has demonstrated potent inhibitory effects on the growth of B16 melanoma and HeLa S3 cells in in vitro studies. kitasato-u.ac.jpmedchemexpress.cn The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for this compound against these cell lines. Among the furaquinocins tested (A-H), this compound was found to be one of the most potent compounds. kitasato-u.ac.jp

The cytocidal activities of this compound are detailed in the table below.

CompoundCell LineIC₅₀ (µg/mL)Reference
This compoundB16 melanoma0.08 kitasato-u.ac.jp
This compoundHeLa S30.17 kitasato-u.ac.jp

These findings highlight the significant inhibitory potential of this compound at a cellular level, forming a basis for its characterization as a bioactive compound. kitasato-u.ac.jpmdpi.com

Protein-Ligand Interaction Analyses

As of the current body of scientific literature, specific protein-ligand interaction analyses for this compound have not been reported. Studies detailing the binding mode, specific molecular targets, or the precise interactions—such as hydrogen bonds or hydrophobic interactions with a protein receptor—that would explain the compound's biological activity are not publicly available. While research has delved into the biosynthesis of the furaquinocin family and the enzyme-substrate interactions that occur during their formation, analyses of the final product, this compound, binding to a therapeutic protein target have not been described. nih.govrsc.org Therefore, the molecular mechanism of action from a protein-ligand interaction perspective remains to be elucidated.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Cytotoxic Potency

The fundamental structure of furaquinocins, comprising a THN core and a prenyl side chain, serves as the foundation for their biological activity mdpi.comnih.govresearchgate.netrsc.org. Furaquinocin H, like its counterparts, exhibits cytotoxic effects against cancer cell lines uq.edu.au. However, the precise structural determinants of its potency are best understood by examining related compounds.

A significant insight into SAR comes from the flaviogeranin family, which shares structural similarities with furaquinocins. Specifically, the presence or absence of a functional group at the C8 position of the THN core dramatically influences cytotoxic potency. Flaviogeranins 1 and 2, which possess an amino group at the C8 position, are reported to be inactive or exhibit significantly weaker cytotoxic activity (IC50 values ranging from 25 to 50 µM) compared to flaviogeranins 3 and 5, which lack this amino group and display potent cytotoxicity (IC50 values between 0.4 to 1.1 µM) mdpi.comnih.govsemanticscholar.org. This stark difference underscores the critical role of the C8 substituent in modulating the molecule's interaction with cellular targets, thereby affecting its cytotoxic efficacy. While direct quantitative data for this compound is limited, these findings from closely related structures suggest that the absence of such inhibitory groups at analogous positions on its THN core likely contributes to its observed cytotoxic potential.

Impact of Functional Group Modifications on Biological Efficacy

Modifications to the furaquinocin scaffold can profoundly alter their biological profile. The flaviogeranin series provides a clear example of how a single functional group modification can impact activity. The introduction of an amino group at the C8 position in flaviogeranins 1 and 2 leads to a substantial reduction in their cytotoxic potency, rendering them largely inactive against cancer cell lines mdpi.comnih.govsemanticscholar.org. This suggests that the amino group may interfere with the molecule's ability to bind to its cellular targets or may alter its physicochemical properties in a way that diminishes efficacy.

Another notable modification is observed in Furaquinocin L, which features an acetylhydrazone fragment. This structural feature is relatively rare in natural compounds and has been associated with activity against Gram-positive bacteria. However, studies indicate that Furaquinocin L does not exhibit significant cytotoxicity mdpi.comsioc-journal.cnresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net. This highlights how specific functional group introductions can steer the biological activity towards different pathways, such as antibacterial effects, while potentially reducing or eliminating cytotoxic potency. The prenyl moieties, integral to the furaquinocin structure, are also thought to play a role in expanding structural diversity and potentially enhancing biological activities mdpi.comnih.gov.

Comparative SAR Analysis Across Furaquinocin Congeners and Derivatives

A comparative analysis of furaquinocins and their structural relatives reveals a clear correlation between structural variations and cytotoxic potency. The flaviogeranin data serves as a strong basis for this comparison.

Advanced Research Methodologies for Furaquinocin H Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural characterization of Furaquinocin H and its analogs are accomplished through the application of advanced spectroscopic methods, primarily high-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS).

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of a molecule by providing a highly accurate mass measurement. For instance, the molecular formula of new furaquinocin analogs is frequently established using high-resolution electrospray ionization mass spectrometry (HRESIMS). ntu.edu.sg This technique was instrumental in confirming the molecular formulas of Furaquinocin D (C₂₂H₂₆O₆) and other related compounds. nih.gov The process often involves acquiring spectra in both positive and negative ion modes to gain comprehensive molecular weight information. chimia.ch

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise three-dimensional structure of these molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the complex carbon skeleton and the stereochemistry of the furaquinocins.

Key NMR experiments used in Furaquinocin analysis include:

¹H NMR: Provides information about the number and chemical environment of protons.

¹³C NMR: Reveals the number and type of carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular framework. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to determine the spatial proximity of protons, which helps in assigning stereochemistry. chimia.ch

For example, the structures of novel furaquinocins K and L were determined by extensive analysis of their 1D and 2D NMR data, including COSY and HMBC correlations, recorded on 500 MHz and 700 MHz spectrometers. mdpi.com The structural elucidation of a furaquinocin analog produced through heterologous expression was confirmed by comparing its NMR and mass spectral data to known compounds. nih.gov

Table 1: Spectroscopic Data for Furaquinocin Analogs

CompoundMolecular FormulaMass Spectrometry MethodKey NMR ExperimentsReference
Furaquinocin DC₂₂H₂₆O₆Mass Spectral Data¹H-NMR, ¹³C-NMR nih.gov
Furaquinocin KC₂₃H₂₈O₅High-Resolution LC-MS¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC mdpi.com
Furaquinocin LC₂₄H₃₀N₂O₆High-Resolution LC-MS¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC mdpi.com
Fur-P1 (6-prenyl-2-methoxy-3-methylflaviolin)Not SpecifiedHigh Resolution ESI-MS¹H NMR, ¹³C NMR, HMBC nih.gov

Bioinformatic Tools for Genome Mining and Biosynthetic Gene Cluster Prediction

Understanding the biosynthesis of this compound begins with identifying the genes responsible for its production. Genome mining, powered by sophisticated bioinformatic tools, has become an essential strategy for discovering and analyzing the biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for natural product synthesis. jmicrobiol.or.krmdpi.com

The primary tool used for predicting secondary metabolite BGCs in bacterial genomes is the antiSMASH (antibiotics and Secondary Metabolite Analysis SHell) platform. jmicrobiol.or.krnih.govjmb.or.kr By analyzing the genome sequence of a producing organism, such as Streptomyces sp. KO-3988, antiSMASH can identify regions containing genes homologous to known biosynthetic enzymes (e.g., polyketide synthases, prenyltransferases, methyltransferases). nih.govnih.gov

Research on furaquinocins has successfully utilized this approach. The furaquinocin (fur) biosynthetic gene cluster was identified in Streptomyces sp. KO-3988 by taking advantage of the fact that isoprenoid biosynthetic gene clusters are often located near mevalonate (B85504) (MV) pathway gene clusters in actinomycetes. nih.gov In another study, the genome of Streptomyces sp. Je 1-369 was sequenced and analyzed with antiSMASH, revealing a BGC with 60% similarity to the furaquinocin B biosynthetic gene cluster from Streptomyces sp. KO-3988. nih.govscispace.com

Once a putative BGC is identified, bioinformatic tools like BLAST (Basic Local Alignment Search Tool) and FASTA are used to annotate the function of individual genes (Open Reading Frames, ORFs) within the cluster. nih.gov This is achieved by comparing their translated protein sequences against public databases to find similarities with proteins of known function. nih.gov For example, this method was used to tentatively identify genes in the fur cluster, such as fur1 (THN synthase), fur4 (C-methyltransferase), fur6 (O-methyltransferase), and fur7 (prenyltransferase). nih.gov

Table 2: Bioinformatic Analysis of Furaquinocin Biosynthetic Gene Clusters

Producing OrganismBioinformatic ToolIdentified Gene ClusterKey FindingsReference
Streptomyces sp. KO-3988BLAST, FASTAFuraquinocin A (fur) BGCIdentified genes for THN synthase, methyltransferases, and a prenyltransferase. nih.gov
Streptomyces sp. Je 1-369antiSMASHFuraquinocin B-like BGCFound a BGC with 60% homology to the known 'fur' cluster. nih.govscispace.com
Streptomyces sp. NP160antiSMASHFuraquinocin-like BGCPredicted the presence of a furaquinocin biosynthetic gene cluster among 46 secondary metabolite clusters. jmb.or.kr

Genetic Engineering Approaches for Pathway Manipulation and Analog Production

Genetic engineering provides a powerful means to confirm the function of biosynthetic genes and to generate novel "unnatural" natural products. nih.gov By manipulating the biosynthetic pathway of this compound, researchers can produce derivatives that may have improved or novel biological activities. Key techniques include heterologous expression and targeted gene deletion.

Heterologous expression involves cloning a BGC from its native producer (which may be slow-growing or difficult to manipulate genetically) into a well-characterized and genetically tractable host organism. ntu.edu.sgnih.gov Streptomyces species such as Streptomyces lividans TK23 and Streptomyces albus are commonly used as surrogate hosts for this purpose. nih.govnih.gov The entire furaquinocin gene cluster has been successfully expressed in S. albus. rsc.org In one study, a 25-kb DNA region containing furaquinocin biosynthetic genes was introduced into S. lividans TK23, which resulted in the production of Furaquinocin D, confirming the function of the cloned genes. nih.gov

Targeted gene manipulation , such as gene deletion or inactivation, is used to probe the function of specific enzymes in the pathway. By knocking out a particular gene, scientists can observe the effect on the final product, often leading to the accumulation of a biosynthetic intermediate. For example, when a plasmid containing the furaquinocin BGC with a deleted fur7 gene (the putative prenyltransferase) was introduced into S. albus, the production of furaquinocin C was abolished. nih.gov This experiment demonstrated that Fur7 is the prenyltransferase responsible for attaching the geranyl group to the polyketide scaffold. nih.gov Such manipulations are foundational for combinatorial biosynthesis, where genes from different pathways can be combined to create hybrid molecules.

These genetic engineering strategies not only illuminate the biosynthetic route to this compound but also open the door to creating a diverse library of analogs for further investigation.

Future Perspectives in Furaquinocin H Research

Discovery of Novel Furaquinocin Congeners and Derivatives

The ongoing exploration of microbial secondary metabolites continues to reveal new structural variants of known natural product classes. Furaquinocins are no exception, with several new congeners and derivatives having been identified in recent years. Beyond the initial discovery of Furaquinocins C through H from Streptomyces sp. KO-3988, which exhibited cytocidal activities against cancer cell lines nih.gov, further research has isolated compounds such as Furaquinocins K and L from Streptomyces sp. Je 1-369. These compounds feature distinct modifications in their polyketide naphthoquinone skeleton, with Furaquinocin L notably containing an acetylhydrazone fragment mdpi.com. Additionally, a derivative designated as JBIR-136 has been reported researchgate.net. Future research will likely focus on systematically screening diverse Streptomyces strains and other microbial sources to discover novel furaquinocin congeners and synthetic derivatives. This pursuit aims to expand the structural diversity within this family, potentially uncovering compounds with enhanced or entirely new biological activities, thereby providing new leads for drug discovery and development mdpi.com.

Elucidation of Remaining Unidentified Biosynthetic Enzymes

Despite significant advancements, the complete biosynthetic pathway of furaquinocin remains to be fully elucidated rsc.orgrsc.orgresearchgate.net. Key steps and the enzymes responsible for them are still subjects of active investigation. For instance, the precise enzymes involved in the conversion of early biosynthetic intermediates, such as the transformation of intermediate 3 to 2-methoxy-3-methylflaviolin (MMF, 4), and the subsequent cyclization reactions following prenylation, are yet to be definitively identified rsc.orgrsc.org. While the reductive deamination of 8-amino-flaviolin (8-AF) through transient diazotization has been characterized, the specific enzymes catalyzing this process and subsequent methylation steps require further detailed study rsc.orgrsc.orgresearchgate.netrsc.org. Furthermore, the discovery of novel enzymatic reactions, such as the S-adenosylmethionine-independent intramolecular hydroalkoxylation catalyzed by a methyltransferase homolog, highlights the complexity and unique enzymatic machinery involved researchgate.netrsc.org. Future research will concentrate on employing a combination of genetic, biochemical, and bioinformatic approaches to identify these missing enzymes, map the complete pathway, and understand the mechanisms of structural diversification within the furaquinocin family.

Development of Engineered Biosynthetic Pathways for Enhanced Production and Diversification

The ability to produce natural products like furaquinocins in heterologous hosts offers a promising strategy for overcoming limitations associated with their isolation from natural sources and for generating structural diversity. Furaquinocin has already been successfully produced heterologously in Streptomyces lividans TK23 nih.gov, demonstrating the feasibility of this approach. Future research will likely focus on optimizing these heterologous expression systems and employing metabolic engineering and synthetic biology tools. This includes the development of engineered biosynthetic pathways to enhance production yields of known furaquinocins and to create novel analogs through combinatorial biosynthesis or targeted gene manipulation. By understanding the conserved biosynthetic genes and pathway-specific diversification mechanisms common to tetrahydroxynaphthalene (THN)-derived meroterpenoids researchgate.netrsc.org, researchers can rationally design and construct modified pathways. Such efforts could lead to the scalable production of furaquinocins and their derivatives with tailored properties for various applications frontiersin.org.

Further Delineation of Molecular Mechanisms and Biological Targets

Furaquinocins are recognized for their cytotoxic and antitumor activities nih.govnih.govmdpi.com. Furaquinocins C-H, for example, have demonstrated cytocidal effects against cancer cell lines in vitro nih.gov. However, the precise molecular mechanisms underlying these biological effects are not yet fully understood. Future research efforts will be directed towards identifying the specific cellular targets, signaling pathways, and molecular processes that Furaquinocin H and its congeners modulate. This involves detailed mechanistic studies, including target identification assays, gene expression profiling, and cellular pathway analysis. Understanding these molecular interactions is crucial for elucidating how furaquinocins exert their therapeutic effects and for guiding the design of more potent and selective analogs. The broad bioactivities observed across the meroterpenoid class mdpi.com suggest that furaquinocins may interact with multiple cellular targets, warranting comprehensive investigation.

Exploration of Chemical Biology Tools for this compound Research

The field of chemical biology offers powerful tools for dissecting complex biological systems and natural product pathways with high precision nih.govchimia.ch. For this compound research, the development and application of specific chemical biology tools are poised to accelerate discovery. This could involve the creation of tailored chemical probes, such as fluorescently labeled furaquinocins or biotinylated derivatives, to visualize the compound's localization within cells, track its metabolic fate, and identify its binding partners. Activity-based probes could be designed to capture transient enzyme-substrate interactions within the biosynthetic pathway. Furthermore, chemical tools can facilitate detailed structure-activity relationship (SAR) studies, enabling the systematic modification of furaquinocin structures to probe their biological activity and identify key pharmacophores. The application of these advanced chemical tools will be instrumental in gaining a deeper, more granular understanding of furaquinocin's biosynthesis, its molecular targets, and its mechanisms of action.

Compound List:

Furaquinocin A

Furaquinocin B

Furaquinocin C

Furaquinocin D

Furaquinocin E

Furaquinocin F

Furaquinocin G

this compound

Furaquinocin K

Furaquinocin L

JBIR-136 (derivative)

Flaviogeranin B1

Flaviogeranin B

Flaviogeranin congeners

Data Tables:

Table 1: Identified Furaquinocin Congeners and Derivatives

Compound NameSource StrainNoted Activities/PropertiesCitations
Furaquinocin CStreptomyces sp. KO-3988Cytocidal against HeLa S3 and B16 melanoma cells in vitro nih.gov
Furaquinocin DStreptomyces sp. KO-3988Cytocidal against HeLa S3 and B16 melanoma cells in vitro nih.gov
Furaquinocin EStreptomyces sp. KO-3988Cytocidal against HeLa S3 and B16 melanoma cells in vitro nih.gov
Furaquinocin FStreptomyces sp. KO-3988Cytocidal against HeLa S3 and B16 melanoma cells in vitro nih.gov
Furaquinocin GStreptomyces sp. KO-3988Cytocidal against HeLa S3 and B16 melanoma cells in vitro nih.gov
This compoundStreptomyces sp. KO-3988Cytocidal against HeLa S3 and B16 melanoma cells in vitro nih.gov
Furaquinocin KStreptomyces sp. Je 1-369Cytotoxic; activity against S. aureus (MIC 2 μg/mL); lethal to HepG2 cells (IC50 12.6 μg/mL) mdpi.commdpi.com
Furaquinocin LStreptomyces sp. Je 1-369Antibacterial activity; cytotoxicity; contains acetylhydrazone fragment mdpi.commdpi.com
JBIR-136Not specifiedDerivative of furaquinocin researchgate.net
Flaviogeranin B1Streptomyces sp. B9173Antibacterial activity and cytotoxicity semanticscholar.org
Flaviogeranin BStreptomyces sp. B9173Antibacterial activity and cytotoxicity semanticscholar.org

Table 2: Key Enzymes and Unidentified Steps in Furaquinocin Biosynthesis

Pathway StepKnown Enzymes/MechanismsUnidentified Enzymes/StepsCitations
THN FormationTHN synthase (e.g., Fur1)- nih.gov
Oxidation to Flaviolin (B1202607)Monooxygenase (e.g., Fur2)- nih.gov
Reductive DeaminationTransient diazotization, N₂ gas emission, possibly Fur5, Fur16, Fur17Mechanism of reductive deamination of 8-amino-flaviolin (3) rsc.orgrsc.orgresearchgate.netrsc.org
MethylationProposed: Fur4, Fur6Enzymes for conversion of intermediate 3 to 4 rsc.orgrsc.org
PrenylationFur7 (prenyltransferase) attaching geranyl group to intermediate 11Subsequent cyclization reactions after prenylation nih.govrsc.orgrsc.orgresearchgate.net
HydroalkoxylationMethyltransferase homolog (SAM-independent)- researchgate.netrsc.org
Final Elaboration/Diversification-Complete pathway remains to be elucidated; pathway-specific structural diversification mechanisms rsc.orgrsc.orgresearchgate.netrsc.org

Q & A

Q. Resolution Strategies :

  • Comparative Meta-Analysis : Pool data from multiple studies and stratify by cell type, assay type, and dose .
  • Genetic Profiling : Correlate activity with genomic features (e.g., TP53 status) using databases like Cancer Cell Line Encyclopedia (CCLE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.